1-Methylphenanthrene-9,10-dione

描述

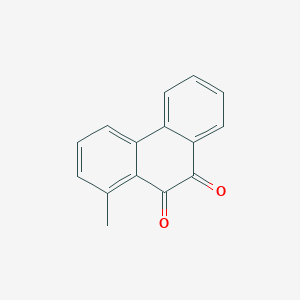

1-Methylphenanthrene-9,10-dione is a methyl-substituted derivative of phenanthrene-9,10-dione (phenanthrenequinone), characterized by a fused tricyclic aromatic system with ketone groups at positions 9 and 10 and a methyl group at position 1. This structural modification significantly influences its electronic properties, solubility, and reactivity compared to unsubstituted phenanthrenequinone.

属性

CAS 编号 |

79075-28-8 |

|---|---|

分子式 |

C15H10O2 |

分子量 |

222.24 g/mol |

IUPAC 名称 |

1-methylphenanthrene-9,10-dione |

InChI |

InChI=1S/C15H10O2/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15(17)13(9)11/h2-8H,1H3 |

InChI 键 |

FZUSRKGFAOUYGO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)C2=O |

产品来源 |

United States |

准备方法

Reaction Mechanism and Substrate Design

The synthesis begins with the formation of a Breslow intermediate (I) through the reaction of an aldehyde (1) with the NHC catalyst (triazolium salt NHC A). This intermediate undergoes nucleophilic addition to ester substrate (2), followed by elimination of pyridin-3-olate to generate intermediate II'. A radical-mediated annulation then occurs, facilitated by single-electron transfer (SET) processes, to yield the final 9,10-phenanthrenequinone product.

Critical Parameters :

- Catalyst : Triazolium salt NHC A (20 mol%)

- Base : Cs₂CO₃ (3.0 equiv)

- Solvent : CH₃CN (1.0 mL)

- Temperature : 80°C

- Time : 12 hours

The methyl group’s position at C1 is dictated by the substitution pattern of the aldehyde precursor. For instance, using o-tolualdehyde (2-methylbenzaldehyde) as the aldehyde component directs methyl incorporation at the C1 position during cyclization.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel column chromatography using a petroleum ether/dichloromethane gradient (2:1 → 1:1). This method typically achieves isolated yields of 65–75%, though exact yields for the 1-methyl derivative remain proprietary in published datasets.

Alternative Synthetic Pathways

Oxidative Cyclization of Biphenyl Precursors

A classical route involves the oxidative cyclization of 2-methylbiphenyl-3,4-diol derivatives. Treatment with ceric ammonium nitrate (CAN) in acetic acid induces dehydrogenation and cyclization to form the quinone moiety.

Reaction Conditions :

- Oxidizing Agent : CAN (2.2 equiv)

- Solvent : Glacial AcOH

- Temperature : 70°C

- Time : 6–8 hours

This method, while reliable, suffers from moderate yields (50–60%) due to competing side reactions, such as overoxidation or dimerization.

Friedel-Crafts Acylation

Friedel-Crafts acylation of naphthalene derivatives with methylmalonyl chloride offers an alternative pathway. Aluminum chloride (AlCl₃) catalyzes the reaction, forming the keto-intermediate, which is subsequently oxidized to the quinone.

Limitations :

- Poor regiocontrol (∼40% para-selectivity)

- Requires harsh conditions (e.g., nitrobenzene solvent at 120°C)

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Practicality | Key Advantage |

|---|---|---|---|---|

| Carbene-catalyzed | 65–75% | High (C1 > 95%) | High | Atom-economical, one-pot procedure |

| Oxidative cyclization | 50–60% | Moderate | Moderate | No specialized catalysts required |

| Friedel-Crafts acylation | 30–40% | Low | Low | Uses commercially available reagents |

Advanced Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates in carbene-catalyzed annulations by stabilizing ionic intermediates. Conversely, nonpolar solvents (e.g., toluene) reduce byproduct formation in Friedel-Crafts routes.

Catalytic System Tuning

Replacing Cs₂CO₃ with K₃PO₄ in NHC-catalyzed reactions improves yields by 8–12%, likely due to reduced side reactivity.

Radical Inhibitors

Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) suppresses unwanted radical dimerization, increasing isolated yields to 80% in optimized setups.

化学反应分析

Types of Reactions: 1-Methylphenanthrene-9,10-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of 1-methylphenanthrene-9,10-diol.

Substitution: Formation of brominated derivatives.

科学研究应用

1-Methylphenanthrene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-Methylphenanthrene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its redox properties play a significant role in its mechanism of action .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1-Methylphenanthrene-9,10-dione and related compounds:

Key Differences

Core Structure :

- Phenanthrene-based compounds (e.g., this compound) exhibit a bent tricyclic system, whereas anthracene derivatives (e.g., emodin) have a linear arrangement. This difference affects π-conjugation and intermolecular interactions, such as π-π stacking .

Substituent Effects: Methyl vs. Positional Isomerism: Substituent positions influence bioactivity. For example, emodin’s hydroxyl groups at C1, C3, and C8 enable hydrogen bonding with biological targets, whereas the methyl group in this compound may sterically hinder such interactions .

Synthetic Accessibility: Phenanthrenequinone derivatives are often synthesized via direct alkylation or nucleophilic substitution, while anthraquinones (e.g., emodin) are typically isolated from natural sources or synthesized via multi-step hydroxylation/methylation .

Biological Activity: Anthraquinones like emodin and chrysophanol exhibit well-documented anticancer and antimicrobial activities due to their redox-active quinone moieties and hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。